Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol
Executive Summary
In modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol (CAS: 926921-81-5)[1] is a highly versatile, bifunctional pharmacophore fragment. It integrates the lipophilic, π-electron-rich characteristics of a thiophene ring with the basic, structurally rigid framework of a piperidine ring, terminating in a primary alcohol.
This whitepaper provides an in-depth technical analysis of this compound, designed for senior researchers and drug development professionals. We will dissect its physicochemical properties, detail a self-validating synthetic methodology, and explore its mechanistic utility in targeted drug design, particularly in the context of kinase inhibition (e.g., IKK/NF-κB pathways)[2].
Physicochemical and Structural Profiling
Understanding the physicochemical parameters of a building block is critical for predicting its behavior in complex biological systems. The structural motifs of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol offer several distinct advantages:
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Thiophene Ring: Acts as a bioisostere for a phenyl ring but with altered electron density and a smaller van der Waals volume. It participates in π-π stacking and hydrophobic interactions within target binding pockets.
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Piperidine Core: Provides a basic nitrogen center (typically pKa ~8.5–9.5) capable of forming critical salt bridges with acidic residues (e.g., aspartate or glutamate) in protein targets.
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Primary Alcohol (-CH2OH): Serves as both a hydrogen bond donor and acceptor. Synthetically, it acts as a highly reactive handle for further functionalization (e.g., etherification, esterification, or oxidation to an aldehyde/carboxylic acid).
Quantitative Data Summary
The following table summarizes the key physicochemical and structural properties of the compound, aligning with Lipinski’s Rule of Five parameters for drug-likeness.
| Property | Value | Significance in Drug Design |
| Chemical Name | [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol | Standard IUPAC nomenclature. |
| CAS Registry Number | 926921-81-5 | Unique identifier for procurement and safety[1]. |
| Molecular Formula | C11H17NOS | Defines atomic composition. |
| Molecular Weight | 211.33 g/mol | Low MW allows for extensive downstream elaboration without exceeding the 500 Da limit. |
| Hydrogen Bond Donors | 1 (-OH) | Facilitates specific target engagement. |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Enhances aqueous solubility and receptor binding. |
| Rotatable Bonds | 3 | Maintains a balance between conformational flexibility and entropic penalty upon binding. |
| Estimated LogP | ~1.8 - 2.2 | Optimal lipophilicity for membrane permeability while maintaining aqueous solubility. |
Synthetic Methodology: Reductive Amination Protocol
The most efficient and scalable route to synthesize[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is via the direct reductive amination of piperidin-4-ylmethanol with thiophene-2-carboxaldehyde[3].
As an Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following procedure is designed with built-in causality for every reagent choice and analytical checkpoints to ensure high-fidelity execution.
Step-by-Step Experimental Protocol
Reagents Required:
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Piperidin-4-ylmethanol (1.0 equiv)
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Thiophene-2-carboxaldehyde (1.05 equiv)
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Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)
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1,2-Dichloroethane (DCE), anhydrous
Procedure:
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Iminium Ion Formation: Dissolve piperidin-4-ylmethanol and thiophene-2-carboxaldehyde in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere. Stir at room temperature for 1 to 2 hours.
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Causality: DCE is selected over protic solvents (like methanol) because it is a non-coordinating, moderately polar solvent that stabilizes the intermediate iminium ion without reacting with the hydride source. Pre-stirring allows the thermodynamic equilibrium to shift completely toward the iminium intermediate prior to reduction.
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Chemoselective Reduction: Add NaBH(OAc)3 portion-wise to the reaction mixture at 0∘C , then allow it to warm to room temperature.
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Causality: NaBH(OAc)3 is strictly chosen over NaBH4 . The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the hydride. This imparts exquisite chemoselectivity: it is unreactive toward the starting thiophene-2-carboxaldehyde but sufficiently reactive to reduce the highly electrophilic iminium ion. This prevents the formation of thiophen-2-ylmethanol as an unwanted byproduct.
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In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system.
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Validation Check: The starting piperidine is visualizable via Ninhydrin stain (purple spot, secondary amine). The successful formation of the product is confirmed by the disappearance of the Ninhydrin spot and the emergence of a strong UV-active spot (due to the thiophene chromophore) that stains with Dragendorff's reagent (tertiary amine).
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Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 . Extract the aqueous layer three times with Dichloromethane (DCM).
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Causality: The basic quench neutralizes the acetic acid generated during the reduction and ensures the newly formed tertiary amine is fully deprotonated (free base form), driving its partition into the organic DCM layer.
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Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography or precipitated as a hydrochloride salt by treating the ethereal solution with 1M HCl in dioxane.
Reaction Workflow Visualization
Figure 1: Reductive amination workflow illustrating the chemoselective synthesis of the target compound.
Mechanistic Utility in Drug Design
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol is frequently utilized as a terminal R-group or a linker in the design of kinase inhibitors and GPCR ligands. Its structural features allow it to act as a "solubility-enhancing anchor" that simultaneously probes deep hydrophobic pockets.
Application in Kinase Inhibition (e.g., IKK/NF-κB Pathway)
Patent literature (e.g., WO2007006926A2) highlights the use of thiophene-substituted piperidines in the development of IκB kinase (IKK) inhibitors[2]. The IKK complex is a master regulator of the NF-κB signaling cascade, which is heavily implicated in inflammatory diseases and oncology.
When incorporated into a larger pyrimidine or quinazoline scaffold, the thiophene ring of our target compound often occupies the hydrophobic specificity pocket adjacent to the ATP-binding site of IKKβ. Meanwhile, the basic piperidine nitrogen extends into the solvent-exposed region, improving the overall pharmacokinetic profile (solubility and oral bioavailability) of the inhibitor.
Pathway Intervention Visualization
Figure 2: NF-κB signaling pathway illustrating the mechanistic intervention point for IKK inhibitors utilizing this pharmacophore.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch before downstream biological assays, the following analytical profiles must be met:
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LC-MS (ESI+): The compound should exhibit a strong pseudo-molecular ion [M+H]+ at m/z=212.1 . The isotopic pattern should reflect the presence of a single sulfur atom (an M+2 peak at ~4.4% relative abundance).
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1H NMR (400 MHz, CDCl3):
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Thiophene Protons: Three distinct multiplets in the aromatic region ( δ 6.80 - 7.30 ppm).
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Benzylic/Allylic CH2: A sharp singlet around δ 3.70 ppm representing the CH2 bridging the thiophene and piperidine nitrogen.
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Alcohol CH2: A doublet around δ 3.50 ppm representing the CH2OH group.
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Piperidine Core: Broad multiplets between δ 1.20 - 3.00 ppm corresponding to the axial and equatorial protons of the saturated ring.
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References
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Title:[1-(Thien-2-ylmethyl)piperid-4-yl]methanol, 97% - Fisher Scientific Source: fishersci.ca URL:[Link]
- Title: WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as ikk inhibitors Source: Google Patents URL
- Title: EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes Source: Google Patents URL
Sources
- 1. [1-(Thien-2-ylmethyl)piperid-4-yl]methanol, 97%, Thermo Scientific Amber | Fisher Scientific [fishersci.ca]
- 2. WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as ikk inhibitors - Google Patents [patents.google.com]
- 3. EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents [patents.google.com]
